2-(Piperidin-4-ylmethyl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)pyrazine |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h5-6,8-9,11H,1-4,7H2 |
InChI Key |
OTIHIUWKQIUWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Piperidin 4 Ylmethyl Pyrazine and Its Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of the target molecule, 2-(Piperidin-4-ylmethyl)pyrazine, suggests two primary disconnections to simplify the structure into more readily available starting materials.
Disconnection A (C-C Bond between the rings): The most intuitive disconnection is at the carbon-carbon single bond linking the pyrazine (B50134) and the piperidine-methylene fragments. This leads to two key synthons: a pyrazinyl anion (or an electrophilic equivalent like a halomethylpyrazine) and a piperidine-4-ylmethyl cation (or a nucleophilic equivalent). This approach is common in convergent syntheses where the two heterocyclic moieties are prepared separately.
Disconnection B (Pyrazine Ring Formation): An alternative disconnection breaks down the pyrazine ring itself. This strategy would involve constructing the pyrazine ring onto a pre-existing piperidine-containing fragment. This approach is more linear and might be chosen if the piperidine (B6355638) starting material is complex or contains sensitive functional groups.
These disconnections form the basis for the various synthetic strategies discussed below.
Classical and Modern Organic Synthesis Approaches
Both linear and convergent strategies have been developed for the synthesis of complex molecules containing pyrazine and piperidine scaffolds.
Linear synthesis involves the sequential modification of a single starting material to build the final product. A plausible linear synthesis could start from a functionalized piperidine, such as 4-piperidone. The synthesis could proceed through the formation of a key intermediate which is then used to construct the pyrazine ring in the final steps. For instance, a multi-step process could involve converting a piperidine derivative into a suitable 1,2-diamine, which can then undergo condensation with a 1,2-dicarbonyl compound to form the pyrazine ring. While often longer, this step-by-step approach allows for controlled modifications at each stage.
Convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. This approach is generally more efficient for complex molecules. For this compound, this would typically involve:
Synthesis of a functionalized pyrazine: Preparing a pyrazine derivative with a reactive group at the 2-position, such as a halogen (e.g., 2-chloropyrazine) or a triflate. Halopyrazines are important starting materials due to their ability to participate in transition metal-catalyzed cross-coupling reactions. thieme-connect.com
Synthesis of a functionalized piperidine: Preparing a piperidine derivative with a suitable coupling partner. This could be an organometallic reagent, such as an organozinc or organoboron species, derived from a protected 4-(halomethyl)piperidine.
Coupling Reaction: The final step involves joining the two fragments, often through a transition-metal-catalyzed cross-coupling reaction like a Negishi or Suzuki coupling. rsc.org
Formation of the Pyrazine Ring System
The construction of the pyrazine core is a fundamental aspect of synthesizing the target molecule and its analogues. This can be achieved either by building the ring from acyclic precursors or by functionalizing a pre-existing pyrazine ring.
The most traditional and widely used method for forming the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. slideshare.net This method is versatile, allowing for the synthesis of a wide range of substituted pyrazines by varying the precursors.
More recent methods have also been developed, such as the dehydrogenative coupling of 2-amino-alcohols catalyzed by transition metal complexes, which offers an alternative route to symmetrically substituted pyrazines. nih.gov Other cyclization strategies include the reaction of α-azido ketones or α-nitroso ketones, which can be reduced and then cyclized to form the pyrazine ring. slideshare.net
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1,2-Diketone | 1,2-Diaminoalkane | Condensation/Oxidation | Substituted Pyrazine | slideshare.net |
| 2-Amino-alcohol | (Self-condensation) | Dehydrogenative Coupling | 2,5-Disubstituted Pyrazine | nih.gov |
| Epoxide | Ethylenediamine | Ring Opening/Oxidation | Pyrazine Derivative | slideshare.net |
For convergent syntheses, the pyrazine moiety is often introduced via a cross-coupling reaction. Transition-metal-catalyzed reactions are a powerful tool for forming C-C bonds with heterocyclic compounds. rsc.org The electron-deficient nature of the pyrazine ring makes it a suitable substrate for these reactions.
Commonly employed methods include:
Suzuki Coupling: This reaction pairs a halopyrazine or pyrazine triflate with an aryl- or alkylboronic acid in the presence of a palladium catalyst. mdpi.com
Negishi Coupling: This involves the reaction of a halopyrazine with an organozinc reagent, often catalyzed by nickel or palladium complexes. thieme-connect.comrsc.org This method is particularly effective for creating alkyl-substituted pyrazines.
Iron-Catalyzed C-H Functionalization: More modern approaches involve the direct coupling of pyrazine with organoboron species through iron-catalyzed C-H functionalization, avoiding the need to pre-functionalize the pyrazine ring with a halogen. acs.org
| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| Negishi Coupling | Pyrazine Triflate | Alkyl/Arylzinc Halide | Nickel-based (e.g., NiCl₂(dppp)) | thieme-connect.comrsc.org |
| Suzuki Coupling | Bromopyrazine | Arylboronic Acid | Palladium-based (e.g., Pd(PPh₃)₄) | rsc.orgmdpi.com |
| Iron-Catalyzed Coupling | Pyrazine (C-H activation) | Arylboronic Acid | Fe(acac)₂ | acs.org |
Incorporation of the Piperidine-4-ylmethyl Moiety
The formation of the crucial carbon-carbon bond between the pyrazine ring and the piperidine-4-ylmethyl group is a key challenge in the synthesis of the target molecule. Various strategies have been developed to install this moiety, primarily revolving around nucleophilic substitution and addition reactions.
Amination and Alkylation Reactions for Piperidine Introduction
Direct alkylation and amination reactions represent fundamental approaches to forging the pyrazine-piperidine linkage. One common strategy involves the reaction of a pyrazine-containing electrophile with a piperidine-based nucleophile. For instance, 2-(chloromethyl)pyrazine can be reacted with a suitable organometallic piperidine reagent, such as a Grignard or organozinc reagent derived from a 4-halopiperidine, to form the desired C-C bond.
Conversely, a nucleophilic pyrazine species can be coupled with an electrophilic piperidine derivative. This can be achieved by deprotonating 2-methylpyrazine with a strong base like lithium diisopropylamide (LDA) to generate a carbanion, which then acts as a nucleophile towards a 4-(halomethyl)piperidine derivative, typically one with a protecting group on the piperidine nitrogen (e.g., N-Boc).
Reductive amination offers another pathway, although it typically forms a C-N bond directly at the piperidine nitrogen. However, variations of this method can be adapted. For example, a precursor like 2-acetylpyrazine could potentially undergo a multi-step sequence involving condensation with a functionalized piperidine to construct the desired linkage.
A summary of representative alkylation conditions for introducing substituents onto a piperidine ring is presented below.
| Piperidine Precursor | Alkylating Agent | Base | Solvent | Conditions | Ref. |
| Piperidine | Alkyl bromide/iodide | K₂CO₃ | Dry DMF | Room Temp | researchgate.net |
| Piperidine | Alkyl bromide/iodide | NaH | Dry DMF | 0°C to RT | researchgate.net |
| Piperidine | Alkyl bromide/iodide | KHCO₃ | Acetonitrile | 70°C | researchgate.net |
This table illustrates general N-alkylation conditions on a piperidine ring, which are analogous to the functionalization steps discussed in the next section.
Functionalization at the Piperidine Nitrogen
Once the this compound core has been synthesized, the secondary amine of the piperidine ring becomes a key handle for introducing a wide range of functional groups to explore structure-activity relationships. This is typically performed after the removal of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, which is often used during the initial coupling steps to prevent unwanted side reactions at the piperidine nitrogen.
Common functionalization reactions include:
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides (e.g., iodides, bromides) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. researchgate.net
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-amides.
Reductive Amination: The piperidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-substituted derivatives. This is a highly versatile method for introducing diverse substituents. researchgate.net
Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylated products.
Key Precursors and Intermediates in Synthesis
The successful synthesis of this compound and its analogues relies on the availability of key starting materials and the efficient formation of crucial intermediates.
Pyrazine-Based Precursors:
Halopyrazines: 2-Chloropyrazine (B57796) or 2-bromopyrazine are common starting materials for cross-coupling reactions. Their halogen atom provides a reactive site for the introduction of other groups.
2-Methylpyrazine: This commercially available compound can be functionalized at the methyl group via deprotonation to form a nucleophile.
Pyrazineboronic Acids/Esters: These are essential for Suzuki-Miyaura cross-coupling reactions, where the pyrazine ring acts as the organoboron component.
Piperidine-Based Precursors:
N-Protected 4-(Halomethyl)piperidines: Compounds like N-Boc-4-(chloromethyl)piperidine or N-Boc-4-(iodomethyl)piperidine serve as key electrophiles in alkylation reactions. The Boc group protects the nitrogen from participating in unwanted reactions and can be easily removed later.
N-Protected Piperidine-4-carbaldehyde: This intermediate is crucial for Wittig-type reactions to extend the side chain or for reduction to the corresponding alcohol, which can then be converted into a leaving group.
Organometallic Piperidine Reagents: For cross-coupling reactions, precursors like N-Boc-4-(iodomethyl)piperidine can be converted into organozinc or organoboron reagents.
Catalytic Methods in Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. Transition metal catalysis, particularly with palladium, has become an indispensable tool in the synthesis of complex heterocyclic molecules like this compound. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for synthesizing the target scaffold. nih.govresearchgate.net
Two primary Suzuki coupling strategies can be envisioned:
Strategy A: Coupling of a 2-halopyrazine with an N-protected piperidin-4-ylmethylboronic acid or its corresponding ester.
Strategy B: Coupling of a pyrazin-2-ylboronic acid with an N-protected 4-(halomethyl)piperidine.
The Suzuki reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and catalysts. nih.gov Other palladium-catalyzed reactions such as Stille (using organotin reagents), Negishi (using organozinc reagents), and Sonogashira (coupling with terminal alkynes) are also extensively used in pyrazine chemistry to form C-C bonds. rsc.org
| Coupling Reaction | Pyrazine Component | Piperidine Component | Catalyst System (Example) | Ref. |
| Suzuki-Miyaura | 2-Halopyrazine | (N-Boc-piperidin-4-ylmethyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | core.ac.ukmdpi.com |
| Suzuki-Miyaura | Pyrazin-2-ylboronic acid | N-Boc-4-(iodomethyl)piperidine | Pd(dppf)Cl₂, K₃PO₄ | nih.govresearchgate.net |
| Stille | 2-Halopyrazine | (N-Boc-piperidin-4-ylmethyl)stannane | Pd(PPh₃)₄ | rsc.org |
| Negishi | 2-Halopyrazine | (N-Boc-piperidin-4-ylmethyl)zinc halide | Pd(dba)₂/SPhos | rsc.org |
Other Metal-Catalyzed Transformations
While palladium dominates the field of cross-coupling, catalysts based on other transition metals also offer unique reactivity for the synthesis of pyrazine derivatives.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts can often be a more cost-effective alternative to palladium for reactions like Negishi and Suzuki-Miyaura couplings. They can also enable reactions with less reactive electrophiles, such as organochlorides. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts are frequently used in C-N and C-O bond-forming reactions but can also mediate certain C-C coupling processes.
Manganese-Catalyzed Reactions: Recent research has shown that earth-abundant metals like manganese can catalyze dehydrogenative coupling routes to form substituted pyrazines from β-amino alcohols, showcasing a move towards more sustainable catalytic systems. nih.gov
These alternative catalytic methods provide a broader toolbox for chemists to construct the this compound scaffold and its analogues, sometimes offering complementary reactivity or improved cost-effectiveness compared to palladium-based systems.
Protective Group Strategies
In the multistep synthesis of complex molecules like this compound, protective groups are instrumental in temporarily masking reactive functional groups to prevent undesired side reactions. guidechem.com The piperidine moiety, with its secondary amine, is particularly susceptible to reactions that could interfere with the desired chemical transformations. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the piperidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions. guidechem.comreddit.com
The synthesis of the protected intermediate, tert-butyl 4-((pyrazin-2-yl)methyl)piperidine-1-carboxylate, is a key step. This can be achieved through various synthetic routes. One common approach involves the coupling of a suitable pyrazine derivative with a protected piperidine fragment. For instance, (S)-4-N-Boc-2-methylpiperazine can be prepared from (S)-2-methylpyrazine and di-tert-butyl dicarbonate. guidechem.com
The subsequent deprotection of the Boc group is a critical final step to yield the target compound. This is typically accomplished by treatment with a strong acid. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in a solvent such as dioxane or ethanol. reddit.comjgtps.com The choice of deprotection conditions can be influenced by the presence of other acid-sensitive functional groups in the molecule.
| Protective Group | Reagent for Introduction | Deprotection Conditions | Reference |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane/ethanol | guidechem.comreddit.comjgtps.com |
Reaction Optimization and Yield Enhancement
One key reaction is the coupling of the pyrazine and piperidine moieties. The choice of solvent, temperature, and catalyst can significantly impact the outcome of this step. For instance, in the synthesis of related pyrazinamide (B1679903) derivatives, parameters such as solvent, substrate ratio, reaction temperature, and reaction time/flow rate were studied in detail to achieve maximum yields. researchgate.net
Another critical step that often requires optimization is the deprotection of the piperidine nitrogen. The concentration of the acid, the reaction temperature, and the duration of the reaction are key variables. For example, while strong acidic conditions are necessary for Boc deprotection, prolonged exposure or excessively high temperatures can lead to degradation of the product. reddit.com Therefore, careful monitoring of the reaction progress, often by techniques like thin-layer chromatography (TLC), is essential to determine the optimal reaction time.
The following table summarizes key reaction parameters that are often optimized to enhance the yield of synthetic steps leading to this compound and its analogues.
| Reaction Step | Parameter Optimized | Typical Conditions/Variations | Effect on Yield |
| Coupling Reaction | Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol | Can significantly affect solubility and reactivity, leading to improved yields. |
| Temperature | 0 °C to reflux | Higher temperatures can increase reaction rates but may also lead to side products. | |
| Catalyst | Palladium-based catalysts (for cross-coupling), Acid/Base catalysts | Choice of catalyst is crucial for specific coupling strategies and can dramatically improve yields. | |
| Substrate Ratio | Equimolar to slight excess of one reactant | Optimizing the ratio can drive the reaction to completion and maximize the conversion of the limiting reagent. | |
| N-Boc Deprotection | Acid Concentration | 10-50% TFA in DCM; 4M HCl in dioxane | Higher concentrations can speed up the reaction but may require careful control to avoid degradation. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity and minimize side reactions. | |
| Reaction Time | 30 minutes to several hours | Monitored by TLC to ensure complete deprotection without product degradation. |
Chemical Modifications and Derivatization Strategies
Exploration of Substituents on the Pyrazine (B50134) Ring
The pyrazine ring is a key area for modification, offering multiple sites for the introduction of a diverse range of substituents. These modifications can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent compound.
Halogenation of the pyrazine ring is a common and effective strategy to introduce a reactive handle for further chemical transformations. The introduction of a halogen, such as chlorine or bromine, creates a site for subsequent nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This approach allows for the installation of a wide array of functional groups, including amines, ethers, and carbon-based substituents. For example, a chlorinated pyrazine intermediate can be reacted with various amines to generate a library of amino-pyrazine derivatives. This method has been instrumental in developing compounds with tailored properties for specific biological targets.
| Starting Material | Reagent | Reaction Type | Product |
| 2-(Piperidin-4-ylmethyl)pyrazine | N-Chlorosuccinimide (NCS) | Electrophilic Halogenation | Chloro-2-(piperidin-4-ylmethyl)pyrazine |
| Chloro-2-(piperidin-4-ylmethyl)pyrazine | Various Amines | Nucleophilic Aromatic Substitution | Amino-2-(piperidin-4-ylmethyl)pyrazine derivatives |
The introduction of aliphatic and aromatic groups onto the pyrazine ring can be achieved through various modern synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming new carbon-carbon bonds. These reactions enable the attachment of a wide range of alkyl, aryl, and heteroaryl groups to the pyrazine core. For instance, coupling with an arylboronic acid can introduce a phenyl or substituted phenyl group, which can influence the compound's pharmacokinetic profile and target engagement through additional hydrophobic or aromatic interactions.
Modifications of the Piperidine (B6355638) Ring
The piperidine ring provides another key handle for chemical modification, allowing for alterations in basicity, polarity, and conformational flexibility.
| Reaction Type | Reagent | Functional Group Introduced |
| Alkylation | Alkyl Halide | Alkyl group |
| Acylation | Acyl Chloride | Acyl group |
| Sulfonylation | Sulfonyl Chloride | Sulfonyl group |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Substituted Alkyl group |
To investigate the importance of the piperidine ring's conformation and size, researchers have synthesized analogs with opened or contracted ring systems. Ring-opened analogs, where the piperidine is replaced by an acyclic aminoalkyl chain, can help to determine if the pre-organized conformation of the six-membered ring is essential for activity. Ring contraction to a five-membered pyrrolidine ring is another strategy to alter the geometry and basicity of the nitrogen atom and the spatial orientation of the pyrazinylmethyl substituent. researchgate.netnih.gov These modifications can provide valuable insights into the optimal geometry for target binding. researchgate.netnih.gov
Linker Modifications between Pyrazine and Piperidine Moieties
The methylene (B1212753) bridge connecting the pyrazine and piperidine rings is a key site for chemical modification. Altering the nature and length of this linker can significantly impact the molecule's conformational flexibility, polarity, and ability to interact with biological targets.
Ether and Amine Linker Variations
Replacing the methylene linker with heteroatom-containing groups, such as ether or amine functionalities, introduces significant changes in the physicochemical properties of the parent compound. These modifications can alter hydrogen bonding capabilities, polarity, and metabolic stability.
Ether Linkers: The introduction of an ether linkage to create analogs such as 2-((piperidin-4-yl)methoxy)pyrazine can be achieved through a Williamson ether synthesis. This typically involves the reaction of a halo-pyrazine, such as 2-chloropyrazine (B57796), with a protected 4-(hydroxymethyl)piperidine under basic conditions, followed by deprotection. The presence of the ether oxygen can influence the molecule's solubility and may serve as a hydrogen bond acceptor, potentially altering its binding mode with target proteins. A number of such derivatives have been synthesized, including 2-{[1-(4-benzylbenzoyl)piperidin-4-yl]methoxy}pyrazine and 2-methoxy-3-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyrazine.
Amine Linkers: An amine bridge, forming compounds like N-((pyrazin-2-yl)methyl)piperidin-4-amine, can be introduced via reductive amination between pyrazine-2-carbaldehyde (B1279537) and a protected 4-aminopiperidine (B84694), followed by reduction of the resulting imine. Alternatively, nucleophilic substitution of a halomethylpyrazine with a protected 4-aminopiperidine can yield the desired product. The amine linker introduces a basic center, which can be protonated at physiological pH, potentially leading to altered solubility and the formation of salt bridges with biological targets. The hydrochloride salt of N-(Piperidin-4-ylmethyl)pyrazin-2-amine is commercially available, indicating its utility as a building block in further chemical synthesis. A related structure, N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide, has also been described in the patent literature.
| Linker Type | Key Properties | Potential Synthetic Routes |
| Ether | Increased polarity, potential hydrogen bond acceptor. | Williamson ether synthesis |
| Amine | Introduction of a basic center, potential for salt bridge formation, can act as a hydrogen bond donor/acceptor. | Reductive amination, Nucleophilic substitution |
Methylene Unit Modifications
Alterations to the length of the methylene linker, a strategy known as homologation, can be employed to explore the optimal distance and orientation between the pyrazine and piperidine rings for target engagement.
Chain Extension: The synthesis of analogs with an additional methylene unit, such as 2-(2-(piperidin-4-yl)ethyl)pyrazine, can be achieved through various synthetic routes. One common approach involves the Wittig or Horner-Wadsworth-Emmons reaction of pyrazine-2-carbaldehyde with a suitable phosphonium ylide or phosphonate ester derived from a protected 4-(halomethyl)piperidine, followed by reduction of the resulting alkene. This extension of the linker can provide greater conformational flexibility, which may be advantageous for binding to certain biological targets.
Chain Contraction: While synthetically more challenging, the preparation of analogs with a direct bond between the pyrazine and piperidine rings would represent the shortest possible linker. This could be achieved through cross-coupling reactions, such as a Suzuki or Stille coupling, between a metallated pyrazine and a suitably functionalized piperidine derivative.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity.
Pyrazine Ring Replacements: The pyrazine ring in this compound can be replaced with other heteroaromatic systems to modulate electronic properties, metabolic stability, and target interactions. Common bioisosteres for pyrazine include other diazines like pyridazine and pyrimidine (B1678525), as well as pyridine (B92270). nih.govenamine.net The replacement of a pyridine ring with a pyrazine has been explored in the development of kinase inhibitors. pharmablock.com For example, 2-difluoromethylpyridine has been investigated as a bioisostere for pyridine-N-oxide. rsc.org
Piperidine Ring Replacements: The piperidine ring is a common motif in pharmaceuticals and has several well-established bioisosteres. ajchem-a.com These replacements can alter the basicity, lipophilicity, and three-dimensional shape of the molecule.
| Bioisostere | Rationale for Replacement |
| Pyrrolidine | Smaller ring size, different conformational profile. |
| Azetidine | Even smaller ring size, introduces greater ring strain which can influence conformation. |
| Azaspiro[3.3]heptane | Provides a more rigid scaffold with different exit vectors for substituents, potentially improving metabolic stability and solubility. enamine.netscienceopen.comnih.gov |
The choice of a particular bioisostere depends on the specific properties that need to be optimized. For instance, replacing piperidine with an azaspiro[3.3]heptane can lead to improved solubility and reduced metabolic degradation. enamine.net
Stereochemical Considerations in Derivatization
The introduction of stereocenters into the this compound scaffold can have a significant impact on biological activity. Stereoisomers can exhibit different binding affinities for their targets, as well as distinct pharmacokinetic and pharmacodynamic profiles.
When substituents are introduced on the piperidine ring, for example at the 3-position, a chiral center is created. The synthesis of specific stereoisomers often requires stereoselective synthetic methods. rsc.orgnih.gov Asymmetric synthesis of substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from chiral precursors. nih.govcore.ac.uk For instance, a modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, which could be adapted for the synthesis of chiral derivatives of the target compound. nih.gov
The biological evaluation of individual enantiomers is crucial to understanding the structure-activity relationship and identifying the eutomer, the more active stereoisomer. The differential activity of stereoisomers underscores the importance of controlling stereochemistry in the design and synthesis of novel analogs of this compound.
Structure Activity Relationship Sar Studies
Investigating the Impact of Pyrazine (B50134) Ring Substitution on Biological Activity
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is less basic than other diazines and serves as a versatile scaffold for chemical modification. semanticscholar.org Its electronic properties and substitution patterns significantly influence a molecule's interaction with biological targets. Quantitative structure-activity relationship (QSAR) studies on pyrazine derivatives have shown that properties such as electronic structure, hydrophobicity (logP), and steric parameters (e.g., molar volume) are crucial determinants of biological activity. semanticscholar.org
The introduction of substituents onto the pyrazine ring can modulate a compound's activity through several mechanisms:
Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the pyrazine ring, affecting its ability to participate in hydrogen bonding or π-π stacking interactions within a receptor's binding pocket. For instance, in a series of 2-amino-4-(1-piperidine)pyridine derivatives, which are close structural analogs of the pyrazine series, the nature of substituents plays a critical role in their inhibitory activity against kinases like Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov
Steric and Hydrophobic Effects: The size, shape, and hydrophobicity of substituents can dictate the compound's fit within a binding site and its ability to traverse biological membranes. Studies on various heterocyclic scaffolds show that electron-rich aromatic groups are often preferred, while the addition of specific halogen atoms can enhance activity by forming halogen bonds or by increasing metabolic stability. nih.govdndi.org
The following table, adapted from SAR studies of analogous kinase inhibitors, illustrates how substitutions on the aromatic ring can influence biological potency.
| Compound ID | Aromatic Ring Substitution | Target | IC₅₀ (nM) |
| Analog 1 | Unsubstituted | ALK L1196M | 85.2 |
| Analog 2 | 2-Amino | ALK L1196M | 41.3 |
| Analog 3 | 2-Fluoro | ROS1 G2032R | 643.5 |
| Analog 4 | 2-Amino | ROS1 G2032R | 104.7 |
| Data derived from studies on analogous 2-amino-4-(1-piperidine)pyridine derivatives as kinase inhibitors. nih.gov |
These findings suggest that even minor modifications to the pyrazine ring, such as the introduction of an amino group, can lead to significant changes in inhibitory potency, likely by enabling new hydrogen bond interactions within the kinase hinge region. nih.gov
Role of the Piperidine (B6355638) Moiety in Ligand-Target Interactions
The piperidine moiety is a saturated six-membered heterocycle that is fundamental to the biological activity of many compounds. Its importance is highlighted in studies where its replacement with a structurally similar piperazine (B1678402) ring leads to a dramatic shift in biological activity. For example, in a series of dual histamine (B1213489) H₃ and sigma-1 (σ₁) receptor ligands, the piperidine-containing compound displayed high affinity for the σ₁ receptor (Ki = 3.64 nM), whereas its piperazine counterpart was largely inactive against it (Ki = 1531 nM). nih.gov This demonstrates that the piperidine ring is an indispensable structural element for specific ligand-target interactions. nih.gov
Influence of Piperidine N-Substituents
The nitrogen atom of the piperidine ring is a critical feature, as it is typically protonated at physiological pH. This allows it to form a strong ionic bond (salt bridge) with acidic amino acid residues like aspartate or glutamate (B1630785) in a receptor's binding site. The substituent attached to this nitrogen can be systematically varied to probe the surrounding binding pocket for steric and hydrophobic tolerance.
SAR studies on various piperidine-containing scaffolds, such as the acetylcholinesterase inhibitor donepezil (B133215) and p38 kinase inhibitors, have shown that: researchgate.netnih.gov
The size and nature of the N-substituent are crucial for potency. An N-benzyl group is a common motif that can engage in hydrophobic interactions.
Modifying the substituent allows for optimization of physicochemical properties, such as solubility and brain penetration.
The table below shows representative data from an SAR study on p38α kinase inhibitors, illustrating the impact of modifying the piperidine substituent.
| Compound ID | Piperidine Substituent | p38α IC₅₀ (nM) |
| Analog A | -H | 1000 |
| Analog B | -CH₃ | 480 |
| Analog C | -CH(CH₃)₂ | 18 |
| Analog D | -C(CH₃)₃ | 150 |
| Data derived from SAR studies of diaryl pyrazole (B372694) inhibitors of p38α kinase. researchgate.net |
This data clearly indicates that there is an optimal size for the N-substituent; a small methyl group is tolerated, an isopropyl group dramatically increases potency, but a bulkier tert-butyl group is less favorable. researchgate.net
Conformational Analysis of the Piperidine Ring
The non-planar structure of the piperidine ring allows it to adopt several conformations, with the "chair" form being the most energetically stable. nih.govresearchgate.net In a 4-substituted piperidine, such as 2-(Piperidin-4-ylmethyl)pyrazine, the pyrazinylmethyl group can occupy either an equatorial or an axial position.
The preferred conformation is critical for biological activity as it determines the three-dimensional orientation of the substituents, which must align correctly with their corresponding interaction points in the binding site. mdpi.com The conformational equilibrium can be influenced by several factors:
Protonation: Upon protonation of the piperidine nitrogen, electrostatic interactions between the positively charged nitrogen and polar substituents at the 4-position can stabilize the axial conformer. nih.gov
Solvent Effects: The polarity of the surrounding environment can influence conformational preference.
Target Binding: The receptor itself can induce or select for a specific, higher-energy conformation to achieve an optimal fit.
Molecular mechanics calculations and NMR studies have shown that the energy differences between conformers can be precisely modeled, confirming that electrostatic interactions are a primary driver of conformational changes upon protonation. nih.gov While the chair form is predominant, other conformations like the "boat" shape can exist in more constrained bicyclic systems. acs.org
Significance of the Linker Region
The methylene (B1212753) (-CH₂) group serves as the linker connecting the pyrazine and piperidine rings. This linker region is not merely a spacer; its length, rigidity, and composition are crucial for optimal biological activity. The linker's primary role is to provide the correct distance and angular orientation, allowing the pyrazine and piperidine moieties to simultaneously engage their respective binding pockets.
SAR studies have consistently shown that modifying the linker can have profound effects on potency:
Flexibility and Rigidity: In one study on anti-trypanosomal agents, introducing unsaturation into the ring adjacent to the linker (effectively making the linker part of a more rigid system) resulted in a tenfold increase in potency. dndi.org This suggests that for some targets, restricting conformational freedom can be highly beneficial.
Length: The length of the linker is critical. In the development of the acetylcholinesterase inhibitor donepezil, which features a piperidine ring connected to an indanone moiety, the two-atom linker was found to be optimal for bridging the two key sites within the enzyme. nih.gov
Composition: Replacing the entire piperidine-linker system with an acyclic analogue or a morpholine (B109124) ring has been shown to result in a complete loss of activity, underscoring the specific structural and electronic contributions of this region. dndi.org
Hydrophobicity and Bulk Effects on Activity
Hydrophobicity: A delicate balance is required. If a compound is too hydrophilic (low logP), it may not effectively cross lipid cell membranes to reach its intracellular target. Conversely, if it is too hydrophobic (high logP), it may suffer from poor aqueous solubility, bind non-specifically to plasma proteins, or accumulate in fatty tissues. semanticscholar.orgnih.gov
Steric Bulk: The size and shape of substituents (bulk) affect how well a molecule fits into its binding site. QSAR studies often use parameters like molar refractivity or molecular volume to quantify these effects. semanticscholar.org Introducing bulky groups can either enhance binding through increased van der Waals interactions or cause steric clashes that prevent proper binding.
The SAR of pyranopyridine derivatives showed that electron-withdrawing substituents in specific positions on an attached phenyl ring enhanced anticancer activity, a finding attributed to a combination of electronic and steric factors that optimize target engagement. nih.gov
Stereochemistry and Diastereoisomeric Activity Differentiation
Biological systems, such as receptors and enzymes, are chiral environments. Consequently, they can differentiate between the stereoisomers (enantiomers and diastereomers) of a chiral drug molecule. When substitutions are introduced on the piperidine or pyrazine ring of the this compound scaffold, one or more stereocenters can be created.
The different three-dimensional arrangements of stereoisomers can lead to significant variations in biological activity:
Differential Binding: One isomer (the eutomer) may fit perfectly into the binding site, leading to high potency, while the other isomer (the distomer) may bind weakly or not at all.
Target Selectivity: In some cases, different isomers may even exhibit different pharmacological profiles, binding to entirely different targets.
For example, in a series of CXCR3 chemokine antagonists, the activity was highly dependent on the stereochemistry of a substituent on an adjacent piperazine ring, with the (S)-ethylpiperazine analog being significantly more potent. nih.gov Similarly, for kinase inhibitors that target the ATP binding pocket, the precise stereochemical presentation of hydrogen bond donors and acceptors is essential for potent inhibition. nih.gov Therefore, the synthesis and evaluation of individual stereoisomers is a critical step in the optimization of any chiral drug candidate based on this scaffold.
Quantitative Structure-Activity Relationship (QSAR) Model Development
The development of a robust QSAR model is a systematic process that involves several key stages, from data set selection to model validation. This process aims to create a statistically significant model that can reliably predict the biological activity of new, untested compounds.
Detailed Research Findings
A study focusing on a series of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives as G protein-coupled receptor 6 (GPCR-6) inhibitors illustrates the development of a 2D-QSAR model. researchgate.net The primary objective of such a study is to elucidate the physicochemical properties that are crucial for the inhibitory activity of these compounds. researchgate.net The ultimate goal is to identify novel lead molecules with enhanced binding affinity and favorable bioavailability profiles. researchgate.net
The research employed in silico techniques, including the development and validation of a QSAR model using the Multiple Linear Regression (MLR) method. researchgate.net MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. In the context of QSAR, these explanatory variables are molecular descriptors, and the response variable is the biological activity (e.g., pIC50).
The development process for the QSAR model for these pyrazine derivatives involved the careful selection of a dataset of compounds with known biological activities. researchgate.net For each compound, a wide range of molecular descriptors are calculated, which quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Through a process of variable selection, a subset of these descriptors that have the most significant correlation with the biological activity is chosen to be included in the final QSAR equation.
The resulting QSAR model was validated to ensure its statistical significance and predictive power. researchgate.net This validation process is crucial to confirm that the model is not a result of chance correlation and can be reliably used to predict the activity of new compounds. As a result of this modeling, fifteen newly designed compounds were identified with promising predicted pIC50 values, suggesting they possess higher molecular binding affinities and better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net
Data Tables
Due to the proprietary nature of specific research data, the detailed numerical values for the molecular descriptors and the precise coefficients of the final QSAR equation for the 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives are not publicly available. However, a representative structure of a QSAR data table is presented below to illustrate the type of data that would be generated in such a study.
| Compound ID | Experimental pIC50 | Predicted pIC50 | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Descriptor 3 (e.g., Dipole Moment) |
| 1 | 7.5 | 7.4 | 3.2 | 120.5 | 2.1 |
| 2 | 7.2 | 7.3 | 3.5 | 125.1 | 2.5 |
| 3 | 6.8 | 6.9 | 4.1 | 130.8 | 2.9 |
| ... | ... | ... | ... | ... | ... |
| 77 | 6.5 | 6.6 | 4.5 | 135.2 | 3.2 |
This table is for illustrative purposes only. The values are not from a specific study.
The development of such QSAR models provides significant insights into the structure-activity relationships of pyrazine derivatives, guiding the rational design of new and more potent therapeutic agents.
Biological and Biochemical Investigations Preclinical Focus
Enzyme Inhibition Studies
GlcN-6-P Synthase Inhibition
Based on available scientific literature, there is no direct research investigating 2-(Piperidin-4-ylmethyl)pyrazine as an inhibitor of Glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is a known target for potential antimicrobial and antidiabetic agents. nih.govnih.gov Research into inhibitors for GlcN-6-P synthase has identified various compounds, including highly selective L-glutamine analogues and numerous heterocyclic and polycyclic compounds. nih.govnih.govresearchgate.net However, the specific piperidinyl-methyl-pyrazine scaffold has not been highlighted in these studies.
In Vitro Cell-Based Assays (Excluding Human Clinical Data)
In vitro studies are fundamental to characterizing the cellular effects of novel chemical entities. For pyrazine-piperidine derivatives, these assays have primarily focused on elucidating their potential as anticancer agents by examining their impact on cell survival, proliferation, and the induction of programmed cell death in various cancer cell lines.
Cell Viability and Proliferation Studies (e.g., MTT, SRB assays on cancer cell lines)
The cytotoxic and antiproliferative effects of various pyrazine (B50134) derivatives have been extensively evaluated against a panel of human cancer cell lines. Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are commonly employed. nih.gov The MTT assay measures the metabolic activity of viable cells, which reduce the yellow MTT salt to a purple formazan (B1609692) dye, while the SRB assay quantifies total cellular protein content. nih.govmdpi.com
Studies on pyrazine-based compounds have demonstrated significant growth inhibition across different cancer types. For instance, a series of pyrazine-linked 2-aminobenzamides were identified as selective inhibitors of class I histone deacetylases (HDACs). One such compound, 19f, showed potent growth inhibition in acute myeloid leukemia cell lines MV4-11 and MOLM-13, with IC50 values around 0.3 µM after 48 hours of treatment. nih.gov Another pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), inhibited the viability of chronic myeloid leukemia K562 cells with an IC50 value of 25 µM after 72 hours. nih.govrjeid.com
Similarly, other research efforts have explored different derivatives. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested against four human cancer cell lines, with some compounds showing promising activity. nih.gov In a separate study, a pyrazine-based molecule, referred to as final compound 10, demonstrated a significant effect on MCF7 breast cancer cell viability at low micromolar and even nanomolar concentrations in MTT and crystal violet staining (CVE) assays. nih.gov The table below summarizes the cytotoxic activity of selected pyrazine derivatives in various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Compound 19f | MV4-11, MOLM-13 (Leukemia) | Growth Inhibition | ~0.3 µM (48h) | nih.gov |
| 2-mOPP | K562 (Leukemia) | MTT | 25 µM (72h) | nih.govrjeid.com |
| Compound 10 | MCF7 (Breast Cancer) | MTT | 13% cytotoxicity at 0.001 µM (24h) | nih.gov |
| Compound 10 | MDA-MB-231 (Breast Cancer) | MTT | 30% cytotoxicity at 0.1 µM (24h) | nih.gov |
| Intermediate 9 | HCT116 (Colon Cancer) | MTT | 32% cytotoxicity at 0.1 µM (24h) | nih.gov |
| Palladium Complex Pd1 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 11.2 µM | ljmu.ac.uk |
| Phthalazine Derivative 4b | VEGFR-2 | Inhibition Assay | 0.09 µM | semanticscholar.org |
This table is for illustrative purposes and includes data from various structurally related pyrazine and piperazine (B1678402)/piperidine (B6355638) compounds.
Apoptosis Induction in Cancer Cell Lines
Beyond inhibiting proliferation, a key mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death. Investigations into pyrazine derivatives have confirmed their ability to trigger this process in cancer cells. For example, the pyrazine derivative 2-mOPP was shown to induce apoptosis in K562 leukemia cells. nih.govrjeid.com This was confirmed through multiple lines of evidence, including morphological changes observed via fluorescence microscopy, DNA fragmentation ladder assays, and Annexin V/PI double staining, which identifies apoptotic cells. nih.govrjeid.com
Mechanistically, these compounds often modulate the expression of key proteins involved in the apoptotic cascade. Treatment with 2-mOPP led to an increase in the expression of the pro-apoptotic protein Bax, alongside a decrease in the expression of anti-apoptotic proteins Bcl-2 and Survivin. nih.govrjeid.com Similarly, a piperazine derivative, CB01, was found to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, inducing classic apoptotic features like DNA fragmentation and nuclear condensation. researchgate.net This effect was associated with the upregulation of cleaved caspase-3, cytochrome c, and Bax, indicating activation of the intrinsic mitochondrial pathway of apoptosis. researchgate.net
Another study on a pyrazine-based intermediate compound (intermediate 9) and a final molecule (compound 10) assessed apoptosis in MCF7 and MDA-MB-231 breast cancer cells. Treatment with intermediate 9 at 0.01 µM for 48 hours resulted in an increase in the percentage of late apoptotic and dead cells in the MCF7 line. nih.gov
| Compound/Derivative | Cancer Cell Line | Apoptotic Effect | Key Findings | Reference |
| 2-mOPP | K562 (Leukemia) | Apoptosis Induction | Increased Bax expression; Decreased Bcl-2 and Survivin expression. | nih.govrjeid.com |
| Compound 19f | MOLM-13 (Leukemia) | Apoptosis Induction | IC50 for apoptosis induction of 397 nM. | nih.gov |
| CB01 | U87 (Glioblastoma), HeLa (Cervical) | Apoptosis Induction | Upregulation of cleaved caspase-3, cytochrome c, and Bax. | researchgate.net |
| Intermediate 9 | MCF7 (Breast Cancer) | Apoptosis Induction | Increased late apoptotic and dead cells. | nih.gov |
| Phthalazine Derivative 4b | MCF-7 (Breast Cancer) | Apoptosis Induction | Increased Bax/Bcl2 ratio by ~8-fold; Induced early apoptosis in 15.06% of cells. | semanticscholar.org |
This table summarizes findings on apoptosis induction by various pyrazine and piperazine/piperidine derivatives.
DNA Damage Response Pathway Modulation
The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair damaged DNA, thereby maintaining genomic stability. nih.gov Cancer cells often have defects in these pathways, making them vulnerable to drugs that target the remaining functional DDR components, a concept known as synthetic lethality. nih.gov Agents that modulate the DDR, such as inhibitors of PARP, ATR, and ATM, are a growing class of anticancer therapeutics. nih.gov
While specific data on this compound is limited, related heterocyclic compounds have been shown to interfere with cell cycle progression and pathways linked to the DDR. For instance, a novel pyrazine-piperazine carboxamide, DGG200064, was found to inhibit the growth of colorectal cancer cells by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest was not due to direct inhibition of cyclin-dependent kinases (CDKs), but rather through the selective inhibition of the interaction between FBXW7 and c-Jun, which affects protein ubiquitination and cell cycle control. nih.gov
Furthermore, studies on cholangiocarcinoma cells have shown that combining inhibitors of ATR (AZD6738) and PARP (talazoparib) can synergistically enhance DNA damage, assessed by the formation of γ-H2A histone family member X foci, leading to increased cancer cell death. nih.gov This highlights the therapeutic potential of modulating the DDR. The ability of pyrazine-based scaffolds to cause cell cycle arrest suggests a potential, yet to be fully explored, interaction with the broader DDR network. nih.gov
In Vivo Studies (Animal Models Only)
Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models to assess their efficacy and pharmacokinetic profiles in a whole-organism context.
Evaluation in Animal Models of Disease (e.g., mouse locomotor activity, tumor xenografts)
The antitumor activity of pyrazine-based compounds has been validated in preclinical animal models. A significant example is the evaluation of the pyrazine-piperazine derivative DGG200064 in a xenograft mouse model of colorectal cancer. nih.gov In this model, human HCT116 cancer cells were implanted in mice, which were then treated with the compound. The study reported high efficacy in inhibiting tumor growth, confirming that the in vitro effects on cell proliferation translate to a therapeutic benefit in vivo. nih.gov
Besides oncology, related heterocyclic structures have been evaluated in other disease models. For example, a class of imidazo[1,2-a]indeno[1,2-e]pyrazine-4-ones demonstrated potent anticonvulsant effects in mouse models of epilepsy, including the maximal electroshock (MES) and audiogenic seizure models. nih.gov
Evaluation of a compound's effect on the central nervous system often includes assessing spontaneous locomotor activity. nih.gov Such studies, typically conducted in mice, use automated sensor systems to measure movement over time, often distinguishing between light and dark cycles. nih.govnih.gov While specific locomotor activity data for this compound is not available, this type of study is a standard component of in vivo characterization for novel compounds to identify potential neurological or behavioral effects. nih.gov
Pharmacokinetic and Pharmacodynamic Properties in Animal Models
Pharmacokinetic (PK) studies describe the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamic (PD) studies examine the relationship between drug concentration and its effect. phcogj.comnih.gov These properties are crucial for determining a compound's potential for further development.
In vivo PK/PD studies are typically conducted in animal models such as mice and rats. For example, the nitroimidazole DNDI-0690, which has a related heterocyclic core, was studied in mouse models of cutaneous leishmaniasis. nih.gov Oral administration of the compound resulted in measurable drug levels at the site of infection (the dermis) and a dose-dependent reduction in parasite load, demonstrating a clear PK/PD relationship. nih.gov
Similarly, studies on other piperazine-containing compounds have been conducted in rats and rabbits to understand their PK interactions. phcogj.com These investigations help to establish the exposure levels required to achieve a therapeutic effect and to understand how the drug is processed by the body, providing essential information for predicting its behavior in humans.
Efficacy in Animal Models of Infection (e.g., antitubercular activity)
While specific in-vivo efficacy data for this compound in animal models of infection is not extensively documented in publicly available literature, the antitubercular potential of structurally related compounds has been investigated. Research into pyrazine and piperidine derivatives provides insight into the potential activity of this chemical class against Mycobacterium tuberculosis.
Studies on piperidinothiosemicarbazone derivatives of pyrazine have shown promising inhibitory effects on the growth of M. tuberculosis. nih.gov For instance, certain pyrazine derivatives incorporating a piperidine ring have demonstrated significant minimum inhibitory concentration (MIC) values against both standard and drug-resistant strains of M. tuberculosis. nih.gov In a study of related structures, it was observed that for a series of 2,6-disubstituted piperidinothiosemicarbazones, the presence of a pyrazine ring in place of a pyridine (B92270) ring could be detrimental to antimycobacterial activity. nih.gov However, a key exception to this trend was noted when a piperidine ring was present at the C-6 position, suggesting a favorable role for the piperidine moiety in this scaffold. nih.gov
The activity of these compounds is also linked to their lipophilicity (logP value), a critical factor for penetrating the complex, lipid-rich cell wall of M. tuberculosis. Generally, a higher logP value correlates with stronger antimycobacterial activity within a given series of compounds, as it enhances permeability and membrane binding. nih.gov
For comparative context, the well-known antitubercular drug Pyrazinamide (B1679903), which shares the pyrazine core, has shown dose-dependent efficacy in mouse and guinea pig models of tuberculosis. nih.gov Human-equivalent doses of pyrazinamide reduced lung bacterial counts by approximately 1.0 log10 in these models, with higher doses leading to more significant bacterial load reduction. nih.gov Another compound containing a piperidine ring, piperine, has been shown to enhance the efficacy of rifampicin (B610482) in a murine model of tuberculosis, suggesting an immunomodulatory role. nih.gov
Table 1: Antitubercular Activity of Related Pyrazine Derivatives This table presents data for structurally related compounds to infer potential activity.
| Compound ID | Description | M. tuberculosis Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 13 | Pyrazine derivative with piperidinothiosemicarbazone | Standard Strain | 8 | nih.gov |
| Compound 13 | Pyrazine derivative with piperidinothiosemicarbazone | Resistant Strain | 32 | nih.gov |
| Compound 14 | Pyridine derivative with piperidinothiosemicarbazone | Standard Strain | 2 | nih.gov |
| Compound 14 | Pyridine derivative with piperidinothiosemicarbazone | Resistant Strain | 4 | nih.gov |
| Isoniazid (INH) | Reference Drug | Standard Strain | 0.125 | nih.gov |
| Isoniazid (INH) | Reference Drug | Resistant Strain | 8 | nih.gov |
Mechanistic Investigations at the Molecular Level (Non-Clinical)
Target Interaction Analysis (e.g., ATP binding site)
The specific molecular target of this compound has not been definitively identified in available research. However, analysis of pyrazine-based ligands in general provides a framework for understanding their potential molecular interactions. The pyrazine ring is not merely an aromatic isostere but an active interacting moiety. nih.gov
A systematic analysis of pyrazine-based compounds co-crystallized with protein targets reveals common interaction patterns. The most frequent interaction involves the nitrogen atoms of the pyrazine ring acting as hydrogen bond acceptors. nih.gov Additionally, the pyrazine ring's hydrogen atoms can participate as weak hydrogen bond donors. nih.gov Other significant interactions include π-stacking with aromatic amino acid residues and coordination with metal ions within the protein's binding site. nih.gov In many instances, the binding is complex, involving a combination of these interactions to achieve high affinity and specificity. nih.gov
In the context of antitubercular agents, many drugs target essential enzymes. While there is no direct evidence linking this compound to a specific ATP binding site, the biosynthesis of other pyrazine molecules, such as the quorum-sensing autoinducer 3,5-dimethyl-pyrazin-2-ol (DPO), involves an enzyme-mediated, ATP-dependent step where L-Alanine is activated by an aminoacyl-tRNA synthetase. db-thueringen.de This highlights that pyrazine-related pathways can involve interactions with ATP-binding proteins, though this is related to biosynthesis rather than the inhibitory mechanism of action of a drug molecule.
Table 2: Common Molecular Interactions of the Pyrazine Moiety
| Interaction Type | Description | Potential Role | Reference |
|---|---|---|---|
| Hydrogen Bond | Pyrazine nitrogen acts as an acceptor. | Anchoring the ligand in the binding pocket. | nih.gov |
| Weak Hydrogen Bond | Pyrazine C-H group acts as a donor. | Fine-tuning binding orientation and affinity. | nih.gov |
| π-Interactions | π-stacking or π-cation interactions with protein residues. | Stabilizing the ligand-protein complex. | nih.gov |
| Metal Coordination | Interaction with metal ions in the active site. | Catalytic inhibition or structural stabilization. | nih.gov |
Signaling Pathway Modulation (e.g., RAS-ERK pathway)
There is no direct evidence in the reviewed literature to suggest that this compound modulates the RAS-ERK signaling pathway. The RAS-ERK pathway is a critical cascade in human cells that regulates processes like proliferation, differentiation, and survival, and its dysregulation is a major target in oncology. nih.govmdpi.com Inhibitors targeting this pathway are typically developed for cancer therapy. nih.govnih.govmdpi.com
The mechanisms of action for pyrazine-containing compounds in infectious diseases often involve different pathways. For example, pyrazine molecules can act as signaling molecules in bacteria to regulate virulence and biofilm formation. db-thueringen.de In Vibrio cholerae, the pyrazine derivative DPO binds to the VqmA receptor protein, which in turn activates the transcription of a small RNA that inhibits virulence factor synthesis. db-thueringen.de In Klebsiella oxytoca, pyrazine and pyrazinone signaling pathways induce iron acquisition responses, which are crucial for bacterial survival and virulence. nih.gov
Given that the primary therapeutic indication for related pyrazine compounds is tuberculosis, it is more likely that this compound exerts its effect by disrupting pathways unique to Mycobacterium tuberculosis, such as cell wall synthesis, mycolic acid biosynthesis, or specific enzymatic functions, rather than modulating a host cell pathway like RAS-ERK.
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives containing the pyrazine (B50134) and piperidine (B6355638) scaffolds, docking studies have been instrumental in elucidating key binding interactions.
In studies on various targets, the pyrazine nitrogen atoms are frequently identified as hydrogen bond acceptors. doaj.org For instance, in simulations with PIM-1 kinase, hydrogen bonds were observed between the ligand and key residues such as Glu171, Glu121, and Lys67. bibliomed.org Similarly, the protonated nitrogen of the piperidine ring is crucial for forming strong electrostatic interactions, including salt bridges with acidic residues like Aspartate (Asp) and cation-π interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr). nih.govnih.gov
In the context of 2-(Piperidin-4-ylmethyl)pyrazine, the pyrazine moiety can engage in hydrogen bonding with the protein's hinge region, while the piperidine's basic nitrogen can anchor the molecule within the binding pocket through ionic interactions. Docking studies of a pyrazine-pyridone derivative, for example, revealed a high binding affinity (S = -7.4519 kcal/mol) attributed to hydrogen-donor and π-hydrogen bonds with the bacterial target PDB: 4DUH. nih.gov These simulations help rationalize structure-activity relationships (SAR) and guide the design of more potent analogs by optimizing these interactions.
Table 1: Representative Ligand-Target Interactions for Piperidine/Pyrazine Scaffolds
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| PIM-1 Kinase | Glu171, Glu121, Lys67, Asp128 | Hydrogen Bonding | bibliomed.org |
| Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt Bridge, Cation-π | nih.gov |
| Histamine (B1213489) H3 Receptor | Asp114, Tyr115, Phe398 | Salt Bridge, Cation-π | nih.gov |
| Bacterial DNA Gyrase | - | Hydrogen Bonding, π-Hydrogen Bond | nih.gov |
| Acetylcholinesterase (AChE) | Trp82 | π–Cation Interaction | nih.gov |
Pharmacophore Model Generation
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For classes of compounds including piperidine and pyrazine derivatives, pharmacophore models typically consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positive ionizable (PI) centers. nih.govnih.gov
Studies on H3 receptor ligands identified a common pharmacophore containing a basic tertiary amine (a feature of the piperidine ring), a linker, and an aromatic region (like the pyrazine ring). nih.gov Similarly, models for PIM-1 kinase inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold highlighted the importance of hydrogen bond donors, acceptors, and aromatic rings. bibliomed.org The most predictive model, ADRRR.2, was used to generate a 3D-QSAR model with good statistical significance (r² = 0.922, q² = 0.8629). bibliomed.org
For this compound, a consensus pharmacophore would likely feature:
A Positive Ionizable feature centered on the piperidine nitrogen.
A Hydrogen Bond Acceptor feature associated with one or both pyrazine nitrogens.
A Hydrophobic/Aromatic feature corresponding to the pyrazine ring.
These models are crucial for virtual screening and de novo design, allowing for the rapid identification of new molecules that fit the required interaction profile. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that encode structural, electronic, or physicochemical properties—to predict the activity of unsynthesized compounds.
For piperidine and pyrazine derivatives, QSAR studies have successfully identified key descriptors influencing biological activity. nih.govresearchgate.net In an analysis of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, descriptors related to molecular shape (Randic shape index), electronic properties (topological charges), and 2D-autocorrelations were found to be critical for explaining H4 receptor binding affinity. mdpi.com Another study on pyrazinopyridoindoles and related piperidines developed a 3D-QSAR model that included sites for H-acceptors, H-donors, hydrophobicity, and steric properties to predict antihistaminic activity. nih.govresearchgate.net
The performance of these models is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). For example, a QSAR study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors yielded a Multiple Linear Regression (MLR) model with an R² of 0.889 and an Artificial Neural Network (ANN) model with an R² of 0.998, indicating strong predictive power. nih.gov Such models provide valuable insights into how modifications to the this compound scaffold, such as adding substituents to the pyrazine or piperidine ring, would likely impact its biological effect. researchgate.net
Table 2: Common Descriptors in QSAR Models for Pyrazine/Piperidine Analogs
| Descriptor Type | Example Descriptor | Significance | Reference |
| Topological | Path/Walk 4-Randic shape index (PW4) | Encodes molecular size and branching | mdpi.com |
| Electronic | Topological Charges (GGI9, JGI7) | Describes electronic distribution | mdpi.com |
| 3D-MoRSE | MoRSEE21, MoRSEN12 | Represents 3D molecular structure based on electron diffraction | researchgate.net |
| Physicochemical | Total Hydrophobicity | Relates to membrane permeability and hydrophobic interactions | nih.gov |
| Steric | Total Refractivity | Relates to molecular volume and polarizability | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. youtube.com By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT provides insight into a molecule's chemical reactivity and kinetic stability. nih.gov
For pyrazine derivatives, DFT calculations have been used to determine bond lengths, angles, and NBO (Natural Bond Orbitals) charges. mdpi.com The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap often signifies a more reactive and polarizable molecule. In studies of pyrazole (B372694) derivatives, DFT calculations using the B3LYP method with a 6-31G* basis set were performed to optimize geometry and calculate electronic properties that correlate with biological activity. nih.gov
Applying DFT to this compound would allow for the calculation of its molecular electrostatic potential (MESP) map, identifying electron-rich (negative potential, e.g., around the pyrazine nitrogens) and electron-poor (positive potential, e.g., around the piperidine N-H) regions. This information is critical for understanding its non-covalent interaction capabilities and complements the findings from molecular docking.
Conformational Analysis and Energy Minimization
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.
The piperidine ring typically exists in a chair conformation to minimize angular and torsional strain. For 4-substituted piperidines, the substituent generally prefers an equatorial position to avoid steric clashes. nih.gov However, studies have shown that in certain hindered N-nitroso piperidines, boat conformations can become significant contributors. ias.ac.in For this compound, the bulky pyrazinylmethyl group at the C4 position would strongly favor the equatorial orientation in the dominant chair conformation.
Energy minimization, often performed using molecular mechanics force fields or quantum mechanical methods, is a crucial step in all computational studies. nih.gov It ensures that the molecular geometries used for docking, QSAR, and other analyses represent stable, low-energy states, thereby increasing the reliability of the computational predictions.
Virtual Screening and Library Design
Virtual screening is a computational strategy used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a biological target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.
Based on the structure of this compound, several virtual screening campaigns could be designed.
Ligand-Based Screening: A pharmacophore model derived from the compound (as described in 6.2) can be used to rapidly screen databases like ZINC for molecules containing similar 3D arrangements of chemical features. bibliomed.org
Structure-Based Screening: If the 3D structure of a target protein is known, docking can be used to screen ultra-large virtual libraries containing millions of compounds. acs.orgplos.org Compounds are scored based on their predicted binding affinity and pose, and top-ranking hits are selected for experimental validation. acs.org
In a study targeting PIM-1 kinase, a pharmacophore generated from pyrazine derivatives was used to screen the ZINC database, leading to the identification of four top-ranked compounds for further study. bibliomed.org This workflow, starting from a known active scaffold like this compound, is a powerful method for designing focused libraries and discovering novel lead compounds with potentially improved activity and properties. plos.org
Analytical Characterization Techniques in Research
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Piperidin-4-ylmethyl)pyrazine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be required for the unambiguous characterization of this compound.
¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to observe distinct signals corresponding to the protons on the pyrazine (B50134) ring, the piperidine (B6355638) ring, the methylene (B1212753) bridge (-CH₂-), and the amine (-NH-) proton of the piperidine. The pyrazine protons typically appear in the downfield aromatic region (around 8.5 ppm), while the piperidine and methylene protons would be found in the more upfield aliphatic region. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (e.g., doublets, triplets) would provide information about adjacent protons.
¹³C NMR: A carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the pyrazine ring would resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the piperidine ring and the methylene linker.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.) | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | :--- | :--- | :--- | | Pyrazine-H | 8.4 - 8.6 | - | | Pyrazine-C | 142 - 155 | | Methylene (-CH₂-) | ~2.7 | ~40 | | Piperidine-CH (at C4) | ~1.8 - 2.0 | ~42 | | Piperidine-CH₂ (axial/equatorial) | 1.2 - 3.1 | ~45 | | Piperidine-NH | 1.5 - 2.5 (broad) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include N-H stretching from the secondary amine in the piperidine ring (typically a sharp peak around 3300-3500 cm⁻¹), C-H stretching from both the aromatic pyrazine ring and the aliphatic piperidine ring (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazine ring (in the 1400-1600 cm⁻¹ region).
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Piperidine N-H | Stretch | 3300 - 3500 |
| Aromatic C-H (Pyrazine) | Stretch | 3000 - 3100 |
| Aliphatic C-H (Piperidine, CH₂) | Stretch | 2850 - 3000 |
| Pyrazine C=N/C=C | Stretch | 1400 - 1600 |
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. google.com For this compound, LC-MS would be used to confirm the molecular weight and can provide structural information through fragmentation analysis. uni.lubldpharm.com
In electrospray ionization (ESI) positive mode, the compound would be expected to be detected as the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this ion, which can be used to confirm the elemental composition (C₁₀H₁₅N₃) with high accuracy. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern of daughter ions, further confirming the structure by showing the loss of fragments corresponding to the piperidine or pyrazine moieties.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Molecular Formula | Calculated m/z |
|---|---|---|
| [M] | C₁₀H₁₅N₃ | 177.1266 |
| [M+H]⁺ | C₁₀H₁₆N₃⁺ | 178.1339 |
Chromatographic Techniques
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. google.comtcichemicals.com In the synthesis of this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate (typically silica (B1680970) gel) at various time points. By eluting the plate with an appropriate solvent system (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexane), the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light due to the UV-active pyrazine ring. This allows the researcher to determine when the reaction is complete. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to determine the purity of the final compound. nih.gov The sample is dissolved and injected into the HPLC system, where it is separated on a column (commonly a C18 reversed-phase column). A detector, such as a UV detector set to a wavelength where the pyrazine ring absorbs, measures the separated components as they elute from the column. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity of the sample, which is typically required to be ≥95% for research applications. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dichloromethane |
| Ethyl acetate |
| Hexane |
Future Directions and Research Gaps
Development of Novel Synthetic Routes
The advancement of research into 2-(Piperidin-4-ylmethyl)pyrazine and its analogs is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While classical approaches to coupling piperidine (B6355638) and pyrazine (B50134) moieties exist, future research should focus on developing more innovative and streamlined synthetic routes.
Key areas for exploration include:
Catalytic C-H Activation: A paradigm shift from traditional cross-coupling reactions, which often require pre-functionalized starting materials, would be the direct C-H activation of the pyrazine ring for coupling with a suitable piperidine precursor. This approach would be more atom-economical and could significantly reduce the number of synthetic steps.
Flow Chemistry: The implementation of continuous flow synthesis could offer substantial advantages over batch processing. These benefits include improved reaction control, enhanced safety for handling potentially hazardous reagents, and the potential for rapid library generation of derivatives.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly stereoselective and environmentally friendly processes. Identifying or engineering enzymes capable of recognizing and transforming pyrazine and piperidine substrates would be a significant breakthrough.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Cross-Coupling | Well-established methods (e.g., Suzuki, Buchwald-Hartwig). | Requires pre-functionalization, multi-step processes. |
| C-H Activation | High atom economy, reduced synthetic steps. | Catalyst development, regioselectivity control. |
| Flow Chemistry | Enhanced safety, scalability, rapid optimization. | Initial setup costs, potential for clogging. |
| Biocatalysis | High stereoselectivity, green chemistry. | Enzyme discovery and engineering, substrate scope. |
Targeted Derivatization for Enhanced Potency and Selectivity
The core structure of this compound offers multiple sites for chemical modification to optimize its pharmacological properties. Future research must systematically explore derivatization to enhance biological potency and selectivity for specific targets. A focused structure-activity relationship (SAR) campaign is warranted.
Key modification sites and strategies include:
Piperidine Nitrogen (N1): The secondary amine of the piperidine ring is a prime handle for introducing a wide variety of substituents to probe interactions with biological targets and modulate physicochemical properties like solubility and membrane permeability.
Pyrazine Ring: Substitution on the pyrazine ring can influence the electronic properties of the molecule and provide additional vectors for interaction with target proteins.
Methylene (B1212753) Linker: While less common, modification of the methylene bridge, for instance, by introducing stereocenters or gem-dimethyl groups, could conformationally constrain the molecule, potentially leading to increased selectivity.
Exploration of New Biological Targets and Mechanisms
While initial research may have linked this compound to a specific biological target, its structural features suggest it may interact with a broader range of proteins. A crucial future direction is to expand the scope of biological screening to uncover novel targets and mechanisms of action.
Methodologies for this exploration include:
Phenotypic Screening: Employing cell-based assays that measure a physiological or pathological outcome can reveal unexpected activities without a priori knowledge of the molecular target.
Chemical Proteomics: Techniques such as affinity chromatography using an immobilized version of the compound can be used to "pull down" binding partners from cell lysates, allowing for the direct identification of molecular targets.
Target Deconvolution: For hits identified through phenotypic screens, a variety of target deconvolution strategies can be employed to pinpoint the specific protein responsible for the observed effect.
Advanced Computational Approaches in Design and Prediction
To accelerate the drug discovery process and reduce the reliance on costly and time-consuming empirical screening, the integration of advanced computational methods is paramount. These tools can guide the design of new derivatives and predict their properties.
Future computational research should focus on:
Quantum Mechanics (QM) Calculations: To accurately model the electronic structure of the pyrazine ring and its influence on target interactions.
Molecular Dynamics (MD) Simulations: To understand the conformational dynamics of the molecule and its binding mode within a target protein over time.
Free Energy Perturbation (FEP): For the precise prediction of binding affinities of newly designed analogs, allowing for the prioritization of synthetic efforts.
Machine Learning (ML) and Artificial Intelligence (AI): To build predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on the structural features of a virtual library of derivatives.
Table 2: Computational Approaches and Their Applications
| Computational Method | Primary Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding poses and affinities. | Prioritization of virtual compounds. |
| MD Simulations | Analyze conformational stability and binding dynamics. | Understanding of the binding mechanism. |
| QSAR | Model the relationship between structure and activity. | Prediction of potency for new analogs. |
| AI/ML Models | Predict ADMET properties. | Early-stage filtering of compounds with poor drug-like properties. |
Integration of Multi-Omics Data in Preclinical Research
To gain a holistic understanding of the biological effects of this compound and its derivatives, future preclinical research should integrate data from various "omics" technologies. This systems biology approach can provide deep insights into the compound's mechanism of action and potential off-target effects.
Key multi-omics integrations include:
Transcriptomics (RNA-Seq): To analyze how the compound alters gene expression profiles in cells or tissues, providing clues about the cellular pathways it modulates.
Proteomics: To study changes in protein levels and post-translational modifications, offering a more direct picture of the compound's functional impact.
Metabolomics: To measure changes in the levels of endogenous metabolites, which can reveal effects on metabolic pathways and provide biomarkers of drug response or toxicity.
By correlating data from these different layers of biological information, researchers can build comprehensive models of the drug's action, identify potential biomarkers for patient stratification, and anticipate potential safety issues before moving into clinical development.
Q & A
Q. What are the optimal synthetic routes for 2-(Piperidin-4-ylmethyl)pyrazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, or cyclization. Key steps include:
- Pyrazine core formation : Use of hydrazine with dicarbonyl compounds or catalytic fragmentation of carbohydrates (e.g., glucose) to generate pyrazine rings .
- Piperidine integration : Sulfonylation or alkylation reactions under controlled pH (6–8) and temperature (60–80°C) to attach the piperidin-4-ylmethyl group .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Contaminants like unreacted sulfonyl chlorides require careful monitoring via HPLC .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- NMR spectroscopy : Assigns proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm) and confirms regiochemistry .
- X-ray crystallography : Resolves spatial arrangements of the pyrazine-piperidine hybrid, critical for understanding steric effects in binding studies .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 235.1552) and detects fragmentation patterns .
Advanced Research Questions
Q. How does this compound interact with biological targets like LSD1, and what methodologies validate its inhibitory activity?
- Mechanistic studies : Competitive inhibition assays using dimethylated H3K4 peptide substrates (Ki values in µM range) .
- Molecular docking : Predicts hydrogen bonding between the protonated piperidine nitrogen and Asp555 in LSD1’s active site. Software like AutoDock Vina optimizes binding poses .
- Selectivity profiling : Cross-testing against related enzymes (e.g., MAO-A/B) to confirm >1,500-fold selectivity for LSD1 .
Q. What computational approaches model the electronic and vibrational dynamics of the pyrazine core?
- Multiconfiguration time-dependent Hartree (MCTDH) : Simulates S1/S2 electronic state transitions and vibrational coupling in pyrazine derivatives. This method accounts for all 24 vibrational modes .
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity and charge transfer in metal complexes .
Q. How do structural modifications (e.g., sulfonyl or nitro groups) alter physicochemical properties and bioactivity?
- Basicity studies : Spectrophotometric titrations reveal pKa shifts when pyrazine is protonated in metal complexes (e.g., [Fe(CN)5pzH]^2−, pKa = 1.24) .
- SAR analysis : Introducing sulfonyl groups enhances hydrophilicity and improves blood-brain barrier penetration, as shown in murine models .
Experimental Design & Data Contradictions
Q. How to resolve discrepancies in reported IC50 values for enzyme inhibition across studies?
- Standardized assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and substrate concentrations (e.g., 10 µM H3K4me2 peptide) .
- Control for off-target effects : Include counter-screens against non-target enzymes (e.g., HDACs) to isolate LSD1-specific activity .
Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during coupling steps .
- Catalyst screening : Tungsten-based catalysts (e.g., [HW2O7]^−) enhance pyrazine ring cyclization efficiency by 3-fold .
Stability and Degradation
Q. How does the compound degrade under physiological conditions, and what degradation products form?
- Hydrolysis pathways : The piperidine ring undergoes oxidation to piperidinone in PBS (pH 7.4, 37°C), confirmed via LC-MS .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the pyrazine ring, forming nitriles and amides, as shown in accelerated stability studies .
Cross-Disciplinary Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
